![molecular formula C21H26O2 B13385190 17-Hydroxy-13-methyl-17-prop-2-enyl-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13385190.png)
17-Hydroxy-13-methyl-17-prop-2-enyl-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Altrenogest is synthesized through a series of chemical reactions starting from 19-nortestosteroneThe reaction conditions typically involve the use of organic solvents and catalysts to facilitate the chemical transformations .
Industrial Production Methods
In industrial settings, altrenogest is produced using batch or continuous flow processes. The production involves the use of high-purity starting materials and stringent quality control measures to ensure the consistency and efficacy of the final product. The compound is often formulated into oral solutions or softgel capsules for veterinary use .
Chemical Reactions Analysis
Types of Reactions
Altrenogest undergoes various chemical reactions, including:
Oxidation: Altrenogest can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can convert altrenogest into its corresponding alcohols.
Substitution: Altrenogest can undergo substitution reactions, particularly at the allyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions for substitution reactions often involve the use of strong bases or acids.
Major Products Formed
The major products formed from these reactions include hydroxylated derivatives, alcohols, and substituted altrenogest compounds. These products can exhibit different pharmacological properties compared to the parent compound .
Scientific Research Applications
Altrenogest has a wide range of scientific research applications:
Veterinary Medicine: It is primarily used to regulate the estrous cycle in horses and pigs, improving reproductive management and productivity.
Endocrine Research: Altrenogest is used to study the effects of progestins on reproductive physiology and endocrine function.
Environmental Studies: Research on the environmental fate and impact of altrenogest helps understand its persistence and potential ecological effects.
Pharmacology: Altrenogest serves as a model compound for studying the structure-activity relationships of steroidal progestins.
Mechanism of Action
Altrenogest exerts its effects by binding to specific progesterone receptors in target cells. This binding inhibits the secretion of gonadotropin-releasing hormone from the hypothalamus, which in turn suppresses the release of luteinizing hormone from the pituitary gland. As a result, ovulation is prevented, and the estrous cycle is regulated . Altrenogest also exhibits weak androgenic and anabolic activities .
Comparison with Similar Compounds
Similar Compounds
- Norethisterone
- Noretynodrel
- Norgestrel
- Allylestrenol
Comparison
Altrenogest is unique among these compounds due to its high potency as both a progestin and an androgen receptor agonist. Its AR/PR activational potency ratio is comparable to other 19-nortestosterone progestins, but it exhibits a distinct profile in terms of its weak androgenic activity . Unlike some other progestins, altrenogest has been used successfully to maintain pregnancy in mares without causing virilization or other abnormalities in offspring .
Properties
IUPAC Name |
17-hydroxy-13-methyl-17-prop-2-enyl-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O2/c1-3-10-21(23)12-9-19-18-6-4-14-13-15(22)5-7-16(14)17(18)8-11-20(19,21)2/h3,8,11,13,18-19,23H,1,4-7,9-10,12H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWAUPFMBXBWEQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12C=CC3=C4CCC(=O)C=C4CCC3C1CCC2(CC=C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30859548 |
Source


|
| Record name | 17-Hydroxy-13-methyl-17-(prop-2-en-1-yl)-1,2,6,7,8,13,14,15,16,17-decahydro-3H-cyclopenta[a]phenanthren-3-one (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30859548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

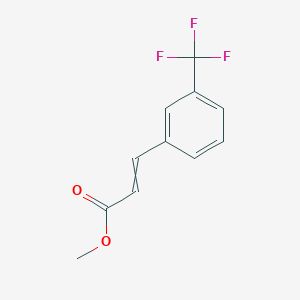
![N-[2,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-3-yl]acetamide](/img/structure/B13385123.png)

![2-(Butylsulfonylamino)-3-[4-(4-piperidin-4-ylbutoxy)phenyl]propanoic acid;hydrate;hydrochloride](/img/structure/B13385128.png)
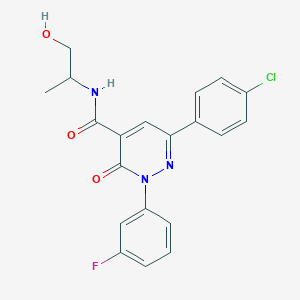


![4-[(4-Fluorophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride](/img/structure/B13385151.png)
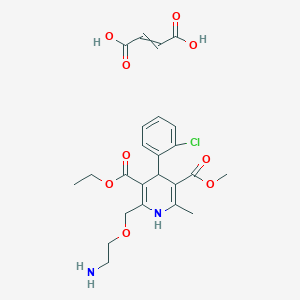
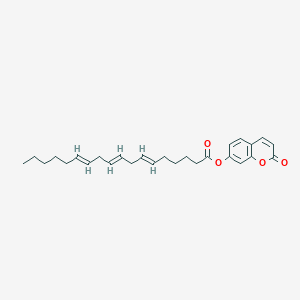
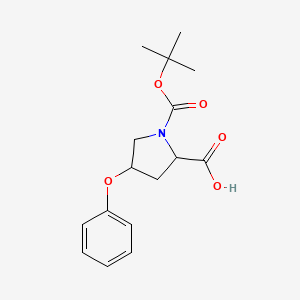
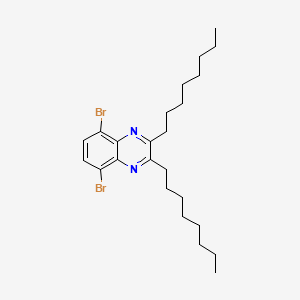
![2-(7,8-Difluoro-6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-11-hydroxy-5-oxa-1,2,8-triazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-9,12-dione](/img/structure/B13385184.png)
